Zelandopam free base
Zelandopam free base
Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction.
Brand Name:
Vulcanchem
CAS No.:
139233-53-7
VCID:
VC0547733
InChI:
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1
SMILES:
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Molecular Formula:
C15H15NO4
Molecular Weight:
273.28 g/mol
Zelandopam free base
CAS No.: 139233-53-7
Inhibitors
VCID: VC0547733
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 139233-53-7 |
---|---|
Product Name | Zelandopam free base |
Molecular Formula | C15H15NO4 |
Molecular Weight | 273.28 g/mol |
IUPAC Name | (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |
Standard InChI | InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |
Standard InChIKey | FULLEMQICAKPOE-JTQLQIEISA-N |
Isomeric SMILES | C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES | C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES | C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Appearance | Solid powder |
Description | Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |
Reference | 1: Yatsu T, Aoki M, Tanaka A. Effect of zelandopam, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. Eur J Pharmacol. 2005 Mar 7;510(1-2):121-6. PubMed PMID: 15740732. 2: Yatsu T, Aoki M, Inagaki O. Preventive effect of zelandopam, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. Eur J Pharmacol. 2003 Feb 14;461(2-3):191-5. PubMed PMID: 12586214. 3: Yasunari K, Kohno M, Kano H, Hanehira T, Minami M, Yoshikawa J. Anti-atherosclerotic action of vascular D1 receptors. Clin Exp Pharmacol Physiol Suppl. 1999 Apr;26:S36-40. Review. PubMed PMID: 10386252. 4: Yatsu T, Arai Y, Takizawa K, Kasai-Nakagawa C, Takanashi M, Uchida W, Inagaki O, Tanaka A, Takenaka T. Effect of YM435, a dopamine DA1 receptor agonist, in a canine model of ischemic acute renal failure. Gen Pharmacol. 1998 Nov;31(5):803-7. PubMed PMID: 9809482. 5: Yatsu T, Arai Y, Sudoh K, Shibasaki M, Uchida W, Inagaki O, Tanaka A, Takenaka T. Effect of YM435, a novel dopamine DA1 receptor agonist, in a canine model of acute congestive heart failure. Gen Pharmacol. 1998 May;30(5):733-7. PubMed PMID: 9559326. 6: Yasunari K, Kohno M, Hasuma T, Horio T, Kano H, Yokokawa K, Minami M, Yoshikawa J. Dopamine as a novel antimigration and antiproliferative factor of vascular smooth muscle cells through dopamine D1-like receptors. Arterioscler Thromb Vasc Biol. 1997 Nov;17(11):3164-73. PubMed PMID: 9409307. 7: Yatsu T, Miyamoto I, Kaneko-Takanuki F, Watanabe T, Takenaka T. Pharmacological and pharmacokinetic characteristics of YM435, a novel dopamine DA1-receptor agonist, in anaesthetized dogs. J Pharm Pharmacol. 1997 Sep;49(9):892-6. PubMed PMID: 9306257. 8: Yatsu T, Uchida W, Inagaki O, Tanaka A, Takenaka T. Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature. Gen Pharmacol. 1997 Aug;29(2):229-32. PubMed PMID: 9251904. 9: Yatsu T, Arai Y, Takizawa K, Kasai-Nakagawa C, Takanashi M, Uchida W, Inagaki O, Tanaka A, Asano M, Honda K, Takenaka T. Renal effect of YM435, a new dopamine D1 receptor agonist, in anesthetized dogs. Eur J Pharmacol. 1997 Mar 12;322(1):45-53. PubMed PMID: 9088869. 10: Yatsu T, Takizawa K, Kasai-Nakagawa C, Uchida W, Tanaka A, Asano M, Honda K, Takenaka T. Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. J Cardiovasc Pharmacol. 1997 Mar;29(3):382-8. PubMed PMID: 9125677. 11: Yasunari K, Kohno M, Kano H, Yokokawa K, Minami M, Yoshikawa J. Dopamine D1-like receptor stimulation inhibits hypertrophy induced by platelet-derived growth factor in cultured rat renal vascular smooth muscle cells. Hypertension. 1997 Jan;29(1 Pt 2):350-5. PubMed PMID: 9039126. 12: Anan H, Tanaka A, Tsuzuki R, Yokota M, Yatsu T, Fujikura T. 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. Chem Pharm Bull (Tokyo). 1996 Oct;44(10):1865-70. PubMed PMID: 8904813. 13: Iwatsuki K, Horiuchi A, Ren LM, Chiba S. D-1 dopamine receptors mediate dopamine-induced pancreatic exocrine secretion in anesthetized dogs. Hypertens Res. 1995 Jun;18 Suppl 1:S173-4. PubMed PMID: 8529053. 14: Ofori S, De Raad S, Bugnon O, Schorderet M. Effects of YM 435 and A 77636 on dopamine D-1 receptors in bovine retina in vitro. Gen Pharmacol. 1995 Jan;26(1):51-7. PubMed PMID: 7713366. 15: Takenaka T, Forster H, Epstein M. Characterization of the renal microvascular actions of a new dopaminergic (DA1) agonist, YM435. J Pharmacol Exp Ther. 1993 Mar;264(3):1154-9. PubMed PMID: 8095547. 16: Iwatsuki K, Ren LM, Chiba S. Effects of YM435, a novel dopamine D1 receptor agonist, on pancreatic exocrine secretion in anesthetized dogs. Eur J Pharmacol. 1992 Aug 6;218(2-3):237-41. PubMed PMID: 1425944. 17: Anan H, Tanaka A, Tsuzuki R, Yokota M, Yatsu T, Honda K, Asano M, Fujita S, Furuya T, Fujikura T. Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Chem Pharm Bull (Tokyo). 1991 Nov;39(11):2910-4. PubMed PMID: 1839245. |
PubChem Compound | 3078105 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume